tert-butyl N-[1-(5-amino-1H-1,2,4-triazol-3-yl)piperidin-4-yl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[1-(5-amino-1H-1,2,4-triazol-3-yl)piperidin-4-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N6O2/c1-12(2,3)20-11(19)14-8-4-6-18(7-5-8)10-15-9(13)16-17-10/h8H,4-7H2,1-3H3,(H,14,19)(H3,13,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLKSQDBSAWMZFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2=NNC(=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that similar compounds have been used in the synthesis of ceftolozane, a fifth-generation cephalosporin antibiotic. Ceftolozane has a wide antibacterial spectrum and strong activity against both Gram-positive and Gram-negative bacteria.
Mode of Action
Related compounds have been found to interact with bacterial cell wall synthesis, leading to the death of the bacteria.
Biochemical Pathways
The compound is likely involved in the biochemical pathways related to bacterial cell wall synthesis. By inhibiting the synthesis of the bacterial cell wall, the compound can effectively kill the bacteria.
Pharmacokinetics
It’s known that similar compounds, such as ceftolozane, are administered intravenously, suggesting that they have good bioavailability.
Result of Action
The result of the compound’s action is likely the death of the bacteria. By inhibiting the synthesis of the bacterial cell wall, the compound can cause the bacteria to die.
Biological Activity
tert-butyl N-[1-(5-amino-1H-1,2,4-triazol-3-yl)piperidin-4-yl]carbamate is a synthetic organic compound with potential applications in medicinal chemistry. Its structure incorporates a piperidine moiety and a triazole ring, which are known to contribute to biological activity. This article explores the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C12H22N6O2
- Molecular Weight : 282.34 g/mol
- CAS Number : 1710674-46-6
- Purity : Minimum 95%
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The triazole ring is known for its role in enzyme inhibition and receptor binding, which can lead to various pharmacological effects.
Potential Mechanisms:
- Enzyme Inhibition : Compounds featuring triazole rings have been shown to inhibit enzymes involved in critical pathways such as cell proliferation and metabolism.
- Receptor Modulation : The piperidine component may facilitate binding to neurotransmitter receptors, potentially affecting neurological functions.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities:
Case Studies
Several studies have investigated the biological effects of related compounds:
-
Antimicrobial Activity :
A study evaluated the antimicrobial properties of triazole derivatives and found that certain modifications enhanced their efficacy against Gram-positive and Gram-negative bacteria. The mechanism involved the inhibition of essential bacterial enzymes, leading to cell death . -
Anticancer Properties :
Research on similar triazole-containing compounds demonstrated their ability to inhibit cancer cell lines by targeting specific kinases involved in cell cycle regulation. The compounds were effective in reducing tumor growth in vitro and showed promise in vivo . -
Neuroprotective Effects :
Another investigation highlighted the neuroprotective properties of triazole derivatives in models of neurodegeneration. These compounds were found to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The following table compares the target compound with structurally related piperidine carbamates:
Key Observations:
Substituent Diversity: The target compound’s 5-amino-triazole group is distinct from the acetyl (), cyanomethyl (), or aryl substituents (). The (triazolyl)methyl analog () shares the triazole core but positions it on a methyl spacer, reducing steric hindrance compared to the target compound’s direct piperidine-triazole linkage.
Molecular Weight and Solubility: The target compound’s higher molecular weight (294.35 g/mol) versus simpler analogs (e.g., 197.24 g/mol in ) suggests reduced solubility in non-polar solvents. The triazole’s amine group may improve aqueous solubility relative to nitrile- or acetyl-substituted analogs .
Synthetic Accessibility: The Boc protection strategy is common across analogs (e.g., ).
Physicochemical and Pharmacokinetic Properties
- Polarity: The 5-amino-triazole group increases polarity (logP ~1.5 estimated) compared to acetyl (logP ~0.5) or cyanomethyl (logP ~1.0) substituents. This enhances solubility in polar solvents and biological fluids.
- Stability : The Boc group in the target compound is stable under basic conditions but cleaved under acidic conditions, similar to other tert-butyl carbamates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
